molecular formula C9H12ClF2N B591828 (R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride CAS No. 847448-32-2

(R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride

Cat. No.: B591828
CAS No.: 847448-32-2
M. Wt: 207.649
InChI Key: BNFNPNSBDYSQAL-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride is a useful research compound. Its molecular formula is C9H12ClF2N and its molecular weight is 207.649. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

PFAS Removal with Amine-Functionalized Sorbents

Amine-containing sorbents offer promising solutions for removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The efficiency of these sorbents is attributed to electrostatic interactions, hydrophobic interactions, and sorbent morphology, showcasing the potential of amine-functionalized compounds in water treatment technologies (Ateia et al., 2019).

Ninhydrin Reaction in Analytical Sciences

The reaction of ninhydrin with primary amino groups forms the basis for analytical applications across various disciplines. This reaction is crucial for the detection, isolation, and analysis of compounds like amines, amino acids, peptides, proteins, and even ammonia, highlighting its widespread utility in agricultural, biochemical, clinical, environmental, and nutritional sciences (Friedman, 2004).

Aziridinium-mediated Rearrangement of Beta-amino Alcohols

The rearrangement of beta-amino alcohols via aziridinium intermediates is a significant chemical transformation. This process, which can be influenced by nucleophiles, solvents, and temperature, underpins the synthesis of various amines and is a key area of study in organic chemistry (Métro et al., 2010).

Amines in Cyclic Esters' Polymerization

Amines are used as (co)initiators in the ring-opening polymerization of aliphatic cyclic esters. This application is crucial in synthesizing polymers with controlled structures and properties, offering insights into the role of amines in advanced materials science (Duda et al., 2005).

Properties

IUPAC Name

(1R)-1-(3,4-difluorophenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N.ClH/c1-2-9(12)6-3-4-7(10)8(11)5-6;/h3-5,9H,2,12H2,1H3;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFNPNSBDYSQAL-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC(=C(C=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847448-32-2
Record name (1S)-1-(3,4-difluorophenyl)propan-1-amine hydrochloride
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